molecular formula C18H11NO2 B14159393 2-Nitrochrysene CAS No. 3989-90-0

2-Nitrochrysene

Cat. No.: B14159393
CAS No.: 3989-90-0
M. Wt: 273.3 g/mol
InChI Key: HYNWUPUJMIJKMW-UHFFFAOYSA-N
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Description

2-Nitrochrysene is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) that is derived from chrysene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. Nitro-PAHs, including this compound, are known for their mutagenic and carcinogenic properties. These compounds are typically formed during incomplete combustion processes and are found in the environment as pollutants .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrochrysene can be synthesized through nitration of chryseneThis can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods: The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrochrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Nitrochrysene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitrochrysene involves its metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The nitro group is reduced to form a hydroxylamine intermediate, which can further react to form DNA adducts. These adducts interfere with normal DNA replication and repair processes, leading to mutagenesis and carcinogenesis .

Comparison with Similar Compounds

  • 1-Nitropyrene
  • 2-Nitrofluorene
  • 6-Nitrochrysene
  • 3-Nitrofluoranthene
  • 5-Nitroacenaphthene
  • 9-Nitroanthracene

Comparison: 2-Nitrochrysene is unique due to its specific structure and the position of the nitro group, which influences its reactivity and biological activity. Compared to other nitro-PAHs, this compound exhibits higher mutagenicity and carcinogenicity, making it a compound of significant interest in environmental and health-related studies .

Properties

IUPAC Name

2-nitrochrysene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c20-19(21)14-7-10-16-13(11-14)6-9-17-15-4-2-1-3-12(15)5-8-18(16)17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNWUPUJMIJKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192924
Record name Chrysene, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3989-90-0
Record name 2-Nitrochrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3989-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysene, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003989900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysene, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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